

An In-depth Technical Guide to the Immunomodulatory Properties of Evodiamine

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Compound of Interest

Compound Name: *EVOXINE*

Cat. No.: *B1219982*

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Disclaimer: Information regarding a compound specifically named "**EVOXINE**" is not readily available in the public scientific literature. This guide focuses on Evodiamine, a major bioactive alkaloid isolated from the plant *Evodia rutaecarpa*. It is presumed that "**EVOXINE**" may be a related compound, a trade name, or that the user's interest lies in the well-documented immunomodulatory effects of Evodiamine.

This technical guide provides a comprehensive overview of the immunomodulatory properties of Evodiamine, tailored for researchers, scientists, and drug development professionals. It includes a summary of its effects, quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Immunomodulatory Properties of Evodiamine

Evodiamine, an indole quinazoline alkaloid, has demonstrated significant anti-inflammatory and immunomodulatory activities across a range of preclinical studies.^{[1][2]} Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways that regulate immune responses and inflammation.^{[3][4][5]}

The primary immunomodulatory effects of Evodiamine include:

- **Inhibition of Pro-inflammatory Cytokines and Mediators:** Evodiamine has been shown to reduce the production of several pro-inflammatory cytokines, such as interleukin (IL)-1 β , IL-2, IL-6, and tumor necrosis factor (TNF)- α .^{[1][5]} It also inhibits the expression of inducible

nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process.[\[6\]](#)[\[7\]](#)

- **Modulation of Immune Cell Function:** The compound can influence the activity of various immune cells. For instance, it has been observed to suppress the migration of leukocytes, such as macrophages and neutrophils, to sites of inflammation.[\[7\]](#)[\[8\]](#)
- **Regulation of Key Signaling Pathways:** A significant aspect of Evodiamine's immunomodulatory action is its ability to interfere with major inflammatory signaling cascades. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) pathways.[\[4\]](#)[\[9\]](#)
[\[10\]](#)

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data from various studies on the effects of Evodiamine on inflammatory markers.

Table 1: Inhibitory Effects of Evodiamine on Inflammatory Mediators

Cell Type/Model	Inflammatory Mediator	Treatment Concentration	% Inhibition / Effect	Reference
RAW 264.7 Macrophages	Nitric Oxide (NO) Production	IC50 ≈ 0.8 µg/mL	50% inhibition	[7]
Human Neutrophils	Reactive Oxygen Species (ROS)	IC50 ≈ 2.7-3.3 µg/mL	50% inhibition	[7]
A549 Lung Epithelial Cells	H1N1-induced RANTES production	IC50: 1.9 ± 0.4 µg ml ⁻¹	Potent inhibition	[8]
AGS Gastric Epithelial Cells	H. pylori-induced IL-8 Production	20 µM	Significant suppression	[9]

Table 2: Effects of Evodiamine on Signaling Pathways

Cell Type	Pathway Component	Treatment Concentration	Observed Effect	Reference
Pancreatic Cancer Cells	p-AKT, p-ERK1/2, p-P38	1, 5, 10 μ M	Dose-dependent inhibition of phosphorylation	[4]
Multiple Myeloma Cells	Caspase-3 and -9	Not specified	Significant activation	[11]
Human Melanoma A375-S2 Cells	NF- κ B	Not specified	Activation	[12]
H. pylori-infected AGS cells	NF- κ B nuclear translocation	Not specified	Inhibition	[9]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature concerning the immunomodulatory properties of Evodiamine.

3.1. In Vitro Inhibition of Nitric Oxide (NO) Production in Macrophages

- Cell Line: RAW 264.7 murine macrophages.
- Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
- Experimental Procedure:
 - Seed RAW 264.7 cells in 96-well plates at a density of 5×10^4 cells/well and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of Evodiamine for 1 hour.
 - Stimulate the cells with lipopolysaccharide (LPS) (1 μ g/mL) for 24 hours to induce NO production.

- After incubation, collect the cell culture supernatant.
- Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
- Determine cell viability using the MTT assay to rule out cytotoxic effects.
- Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

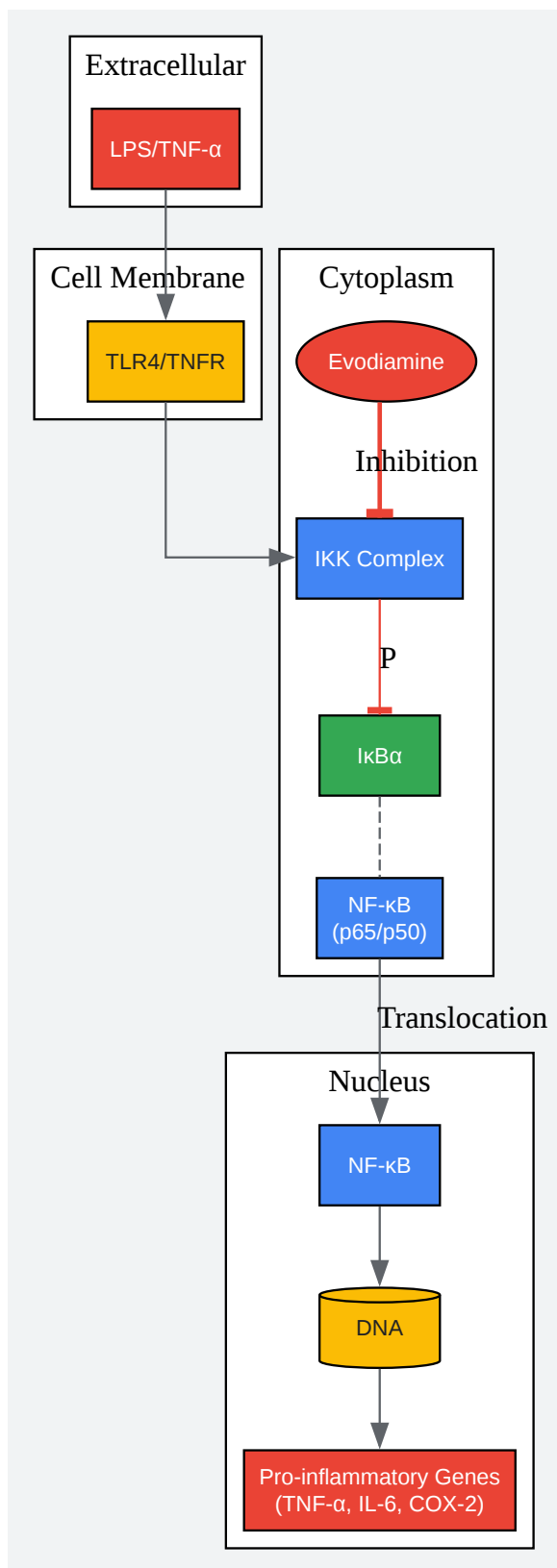
3.2. Western Blot Analysis of Signaling Proteins

- Objective: To determine the effect of Evodiamine on the phosphorylation of key signaling proteins (e.g., Akt, ERK, p38).
- Cell Lysis:
 - Treat cells with Evodiamine at desired concentrations and time points.
 - Wash cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- Electrophoresis and Transfer:
 - Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

- Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

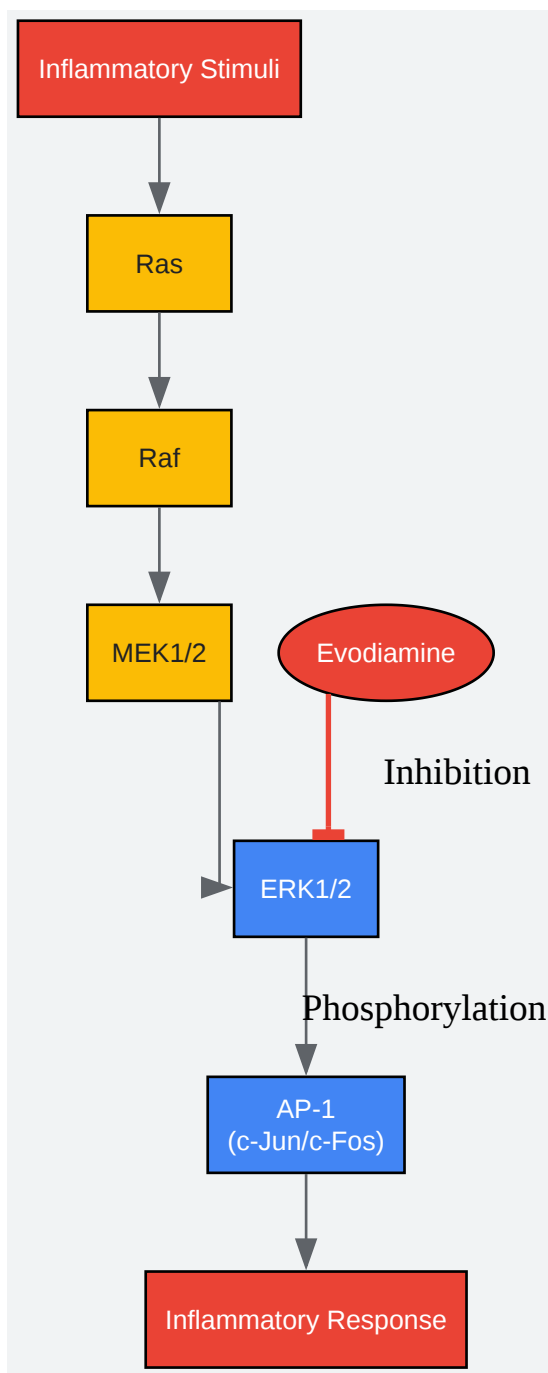
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by Evodiamine and a typical experimental workflow.



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Caption: Evodiamine inhibits the NF-κB signaling pathway.



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Caption: Evodiamine's inhibitory effect on the MAPK/ERK pathway.



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Caption: A standard workflow for Western Blot analysis.

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